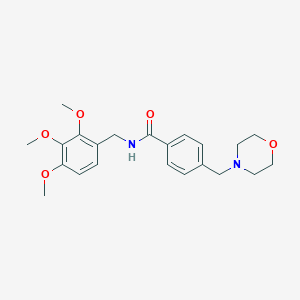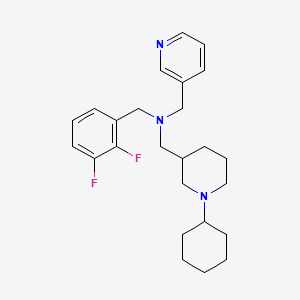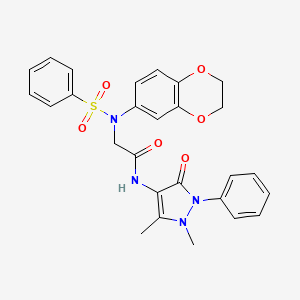
4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide, also known as TMB-4, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TMB-4 is a benzamide derivative that has been synthesized through a multi-step process involving various chemical reactions.
Mécanisme D'action
The exact mechanism of action of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide is not fully understood, but studies have suggested that it interacts with various cellular targets, including DNA, proteins, and enzymes. 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide can induce apoptosis and cell cycle arrest in cancer cells. 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has also been shown to have anti-inflammatory and anti-oxidant properties, which can help to reduce inflammation and oxidative stress in the body. Additionally, 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide is its potential therapeutic applications in various diseases and disorders. 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of these diseases. However, one of the major limitations of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the toxicity and side effects of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide have not been fully studied, making it difficult to assess its safety for human use.
Orientations Futures
There are many potential future directions for the study of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide. One area of research could be the development of more efficient synthesis methods for 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide, which could increase its yield and reduce costs. Additionally, further studies could be conducted to understand the exact mechanism of action of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide and to identify its cellular targets. Further studies could also be conducted to assess the safety and toxicity of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide, which could help to determine its potential for human use. Finally, 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide could be studied in combination with other drugs or therapies to assess its potential synergistic effects.
Conclusion:
In conclusion, 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide, or 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of various diseases and disorders. Further studies are needed to understand the exact mechanism of action, safety, and potential synergistic effects of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide.
Méthodes De Synthèse
The synthesis of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide involves a multi-step process that includes the condensation of 2,3,4-trimethoxybenzaldehyde and 4-(chloromethyl)morpholine to form 4-(4-morpholinylmethyl)-2,3,4-trimethoxybenzaldehyde. This intermediate is then reacted with 4-aminobenzamide to produce 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide. The overall yield of this process is around 40%.
Applications De Recherche Scientifique
4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases and disorders. One of the major areas of research for 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide is its anti-cancer activity. Studies have shown that 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-[(2,3,4-trimethoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-26-19-9-8-18(20(27-2)21(19)28-3)14-23-22(25)17-6-4-16(5-7-17)15-24-10-12-29-13-11-24/h4-9H,10-15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKFUOIDLSQKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3CCOCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(4-nitrobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6050374.png)
![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B6050376.png)
![2-[2-(3,5-dichloro-2-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B6050390.png)
![7-cyclopentyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6050397.png)
![2-[1-(3,4-difluorobenzyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6050401.png)
![5,5',7-trimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B6050404.png)



![2-{[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6050463.png)
![1-[4-(benzyloxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6050470.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6050475.png)
![1-{[1-(4-methylbenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B6050480.png)
